3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is characterized by its pyrrole ring substituted with an ethylphenyl group and two methyl groups, along with a nitrile and a ketone functional group. It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactionsThe final step involves the addition of the nitrile and ketone groups under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
3-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanamide: Similar structure but with an amide group instead of a nitrile group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-4-14-5-7-15(8-6-14)19-12(2)11-16(13(19)3)17(20)9-10-18/h5-8,11H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZMKXURKAFORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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